Product packaging for Losalen(Cat. No.:CAS No. 57973-63-4)

Losalen

Cat. No.: B1195335
CAS No.: 57973-63-4
M. Wt: 632.7 g/mol
InChI Key: KSTPLQAJWSYHTP-SAPBVRDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of "Losalen" within Pharmaceutical Formulations

In pharmacology, this compound is a topical preparation primarily used for various inflammatory and hyperkeratotic skin conditions. mims.commoh.gov.bh The therapeutic effects of this formulation are derived from the synergistic action of its two active pharmaceutical ingredients (APIs). mims.compillintrip.com

The primary active component in this compound is Flumetasone Pivalate (B1233124), a synthetic glucocorticoid belonging to the corticosteroid class of drugs. wikipedia.orgguidetopharmacology.org Chemically, it is the 21-pivalate ester of flumethasone (B526066). wikipedia.org Its primary function in the formulation is to exert anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive effects. rxmed.com

Chemical Properties of Flumetasone Pivalate
PropertyValue
Molecular FormulaC27H36F2O6 chemicalbook.com
Molecular Weight494.57 g/mol chemicalbook.com
AppearanceData not available in search results
Melting Point>263°C (decomposes) chemicalbook.com
SynonymsLocorten® guidetopharmacology.org

The second active ingredient in the this compound formulation is Salicylic (B10762653) Acid. sdrugs.com Salicylic acid is a beta-hydroxy acid (BHA) and a phenolic acid. collegesearch.in In this combination, it primarily acts as a keratolytic agent, meaning it helps to soften and remove the outer layer of the skin. sdrugs.com This action facilitates the penetration of Flumetasone Pivalate and is beneficial in treating conditions with thickened, scaly skin. rxmed.com

Chemical Properties of Salicylic Acid
PropertyValue
Molecular FormulaC7H6O3 vedantu.com
Molecular Weight138.122 g/mol vedantu.comwikipedia.org
AppearanceColorless to white crystalline powder vedantu.comwikipedia.org
Melting Point158-161 °C chemicalbook.com
Boiling Point211 °C vedantu.comchemicalbook.com
SolubilitySlightly soluble in water; soluble in alcohol, ether, and acetone (B3395972) chemicalbook.com
IUPAC Name2-hydroxybenzoic acid collegesearch.invedantu.com

Ambiguity and Diversification of the Term "this compound" in Chemical Literature

Beyond its specific pharmaceutical branding, the term "this compound" can be encountered in chemical literature, often as a shorthand or trivial name. This usage is not standardized and can lead to ambiguity, as it is associated with two distinct classes of compounds: steroidal molecules related to its pharmaceutical namesake and, more commonly, with Schiff base ligands and their coordination complexes.

Due to the well-established pharmaceutical product, "this compound" is sometimes informally used to refer to Flumetasone Pivalate itself or related steroidal structures in chemical discussions. This association is derivative of the brand name and lacks formal chemical nomenclature standing.

More significantly in chemical literature, "this compound" can be a misnomer or a variant term for "Salen." Salen is the common name for a class of chelating ligands, which are organic compounds that can bind to metal ions. wikipedia.orgscispace.com Specifically, "salen" is an abbreviation for salicylaldehyde (B1680747) and ethylenediamine (B42938), the two molecules that are condensed to form the basic salen ligand, N,N'-bis(salicylidene)ethylenediamine. wikipedia.orgscispace.com

These salen ligands are tetradentate, meaning they can form four bonds with a central metal ion. wikipedia.org They are notable for their ability to coordinate with a wide range of metals, stabilizing them in various oxidation states. wikipedia.orgscispace.com The resulting compounds are known as metal salen complexes or metallosalens. wikipedia.orgacs.org These complexes have been extensively studied and are used as catalysts in a variety of chemical reactions, including asymmetric synthesis. wikipedia.orgsigmaaldrich.com The versatility of salen-type ligands stems from the ease with which their structure can be modified to tune the properties of the resulting metal complex. scispace.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H42F2O9 B1195335 Losalen CAS No. 57973-63-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57973-63-4

Molecular Formula

C34H42F2O9

Molecular Weight

632.7 g/mol

IUPAC Name

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate;2-hydroxybenzoic acid

InChI

InChI=1S/C27H36F2O6.C7H6O3/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;8-6-4-2-1-3-5(6)7(9)10/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,8H,(H,9,10)/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1

InChI Key

KSTPLQAJWSYHTP-SAPBVRDASA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O

Synonyms

locasalen
Losalen

Origin of Product

United States

Chemical Synthesis and Derivatization of Flumetasone Pivalate

Synthesis Pathways of Flumetasone

The synthesis of flumetasone typically begins with readily available steroid precursors. smolecule.com

Steroid Precursors and Early Stage Chemical Modifications

Flumetasone is usually prepared starting from 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, which serves as a key synthetic intermediate for several glucocorticoids. americanpharmaceuticalreview.com Early modifications can involve reactions to introduce specific functional groups or protect existing ones. For instance, an intermediate can react with benzoyl chloride to form an enolester at the C3 position. americanpharmaceuticalreview.com

Oxidation and Fluorination Steps in Core Steroid Synthesis

Oxidation steps are crucial in steroid synthesis to introduce ketone or hydroxyl groups at specific positions. For example, oxidative cleavage of a hydroxymethyl group on C-17 of flumetasone with periodic acid can yield a hydroxy acid intermediate. americanpharmaceuticalreview.comgoogle.comacs.org

Fluorination is a key step in the synthesis of flumetasone, contributing to its enhanced potency. smolecule.comaapmr.orgijdvl.com Fluorine atoms are typically introduced at the C6 and C9 positions of the steroid structure. smolecule.comijdvl.com An electrophilic fluorination agent, such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), can be used to introduce fluorine at the 6α-position. americanpharmaceuticalreview.comgoogle.comgoogleapis.comgoogle.comhovione.com Fluorination at the 9,11-epoxy group can be achieved by reacting the intermediate with hydrofluoric acid. googleapis.comgoogle.com Simultaneous halogenation at both C6 and C9 positions can lead to the highest potency. ijdvl.com

Stereochemical Control in Flumetasone Synthesis

Stereochemical control is essential throughout the synthesis to ensure the correct spatial arrangement of atoms, as the biological activity of steroids is highly dependent on their specific stereochemistry. Reactions are designed to favor the formation of desired isomers. For instance, the reaction with an electrophilic fluorination agent to introduce fluorine at the 6α-position can be stereoselective. americanpharmaceuticalreview.com While the provided search results mention stereoselective reactions in related steroid synthesis theswissbay.ch, specific details on stereochemical control for all steps in flumetasone synthesis are not extensively detailed in the snippets.

Esterification to Flumetasone Pivalate (B1233124)

Flumetasone is converted to its pivalate ester to form Flumetasone Pivalate. wikipedia.orgsmolecule.comwikipedia.org

Reaction with Pivalic Acid and Acid Catalysis

The esterification of flumetasone involves the reaction of the hydroxyl group, specifically at the C21 position, with pivalic acid (2,2-dimethylpropanoic acid) or a derivative thereof. wikipedia.orgsmolecule.comiiab.mesigmaaldrich.comsmolecule.com This reaction typically occurs in the presence of an acid catalyst. smolecule.comsmolecule.com The process involves the formation of an ester bond between the steroid and the carboxylic acid group of pivalic acid. smolecule.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for the synthesis of steroid derivatives like Flumetasone Pivalate is crucial for maximizing yield and purity. While specific detailed studies on Flumetasone Pivalate synthesis optimization were not extensively detailed in the search results, general principles for steroid synthesis and esterification apply.

For esterification reactions, key variables influencing yield and purity typically include temperature, molar ratios of reactants (e.g., acid to alcohol), and the choice of catalyst . Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process . Side reactions, such as dehydration of alcohols, can be minimized through controlled heating and the use of inert atmospheres . Post-synthesis purification methods like fractional distillation or chromatography are essential for isolating high-purity products .

In the broader context of steroid synthesis, including steps involved in preparing the Flumetasone precursor, reaction conditions are carefully controlled. For instance, in the introduction of fluorine at the C6 position via electrophilic fluorination, the reaction is preferably carried out at a specific temperature range, such as -5°C ± 2°C, using a suitable solvent like acetonitrile (B52724) in the presence of water google.comgoogle.com. The choice of electrophilic fluorination agent, such as Selectfluor®, also plays a significant role in the stereoselectivity and yield of the fluorination step google.comgoogle.comref.ac.ukhovione.com.

Purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) americanpharmaceuticalreview.com. Achieving high purity, such as >95% or even >99% by HPLC area, is a common goal in optimizing steroid synthesis procedures americanpharmaceuticalreview.com.

Synthesis of Flumetasone Analogues and Derivatives

Flumetasone serves as a key intermediate for the synthesis of various other corticosteroids and analogues, including Fluticasone Propionate, Fluticasone Furoate, and Halomethasone Monohydrate axplora.com. The synthesis of analogues and derivatives involves chemical modifications to the steroid backbone, the introduction of halogens, and the development of alternative ester derivatives.

Chemical Modifications of the Steroid Backbone

Chemical modifications to the steroid backbone of Flumetasone can lead to the creation of analogues with altered properties. While the searches did not provide specific detailed examples of backbone modifications of Flumetasone to create new analogues within the strict scope, the synthesis of Flumetasone itself involves modifications of a precursor steroid backbone, such as oxidation and the introduction of double bonds smolecule.comgoogle.com. The steroid backbone structure is fundamental to the activity of these compounds smolecule.com.

Research into other steroid derivatives indicates that minor chemical modifications to the steroid core can significantly impact biological activity, metabolic stability, and solubility researchgate.net. These modifications can involve changes at various positions on the tetracyclic structure researchgate.net.

Introduction of Fluorine Atoms and Other Halogens

The introduction of fluorine atoms is a critical step in the synthesis of Flumetasone and its derivatives, contributing to their enhanced potency smolecule.comref.ac.uk. Flumetasone features fluorine atoms at the 6 and 9 positions of the steroid backbone nih.govwikipedia.orgwikipedia.org.

Electrophilic fluorination is a common method for introducing fluorine into steroids google.comgoogle.comhovione.comamericanpharmaceuticalreview.com. This process often requires the activation of specific positions on the steroid structure, such as the C6 position, typically by forming an enolic ester google.comgoogle.com. Reagents like Selectfluor® are widely used electrophilic fluorinating agents in the synthesis of fluorinated corticosteroids, including those derived from Flumetasone google.comgoogle.comref.ac.ukhovione.com.

While the focus is on fluorine, the introduction of other halogens can also be part of steroid synthesis and derivatization strategies, although specific examples related to Flumetasone analogues involving halogens other than fluorine were not prominent in the search results.

Development of Alternative Ester Derivatives

Flumetasone Pivalate is a 21-pivalate ester of Flumetasone nih.govwikipedia.org. The formation of this ester involves the reaction of the hydroxyl group at the 21-position of Flumetasone with pivalic acid smolecule.com. Esterification is a common strategy in drug design to modify properties such as solubility, bioavailability, and duration of action researchgate.net.

The synthesis of alternative ester derivatives of Flumetasone would involve reacting the Flumetasone precursor with different carboxylic acids or their activated forms, instead of pivalic acid smolecule.com. This approach allows for the creation of a library of derivatives with potentially varied pharmacological profiles. For example, Flumetasone 21-acetate is mentioned as a related compound and can be a starting material or intermediate in certain synthetic routes google.comhovione.com. The synthesis of thiol derivatives of Flumetasone by coupling with 2-(tritylthio)acetic acid, followed by deprotection, illustrates the potential for forming diverse ester linkages at the hydroxyl groups of the steroid mdpi.comresearchgate.netresearchgate.net.

The pivalate ester group in Flumetasone Pivalate is known to confer metabolic resistance, potentially prolonging its half-life compared to less hindered esters like acetates . This highlights how the choice of ester group can be a deliberate strategy in the design and synthesis of steroid derivatives.

Molecular Structure and Conformational Analysis of Flumetasone Pivalate

Detailed Structural Features of the Difluorinated Steroid Backbone

Flumetasone pivalate (B1233124) is a synthetic difluorinated corticosteroid, characterized by a pregnane-based tetracyclic steroid nucleus. This core structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together. The molecule's systematic IUPAC name is [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate.

Ring Systems and Chiral Centers

The fundamental structure is the gonane (B1236691) skeleton, which in Flumetasone Pivalate is modified to a pregna-1,4-diene-3,20-dione core. This indicates double bonds between C1-C2 and C4-C5 in the A-ring, and ketone groups at C3 and C20. The molecule is rich in stereochemistry, possessing nine chiral centers that define its specific three-dimensional shape. These centers are crucial for its biological activity.

Table 1: Chiral Centers in Flumetasone Pivalate

Atom Position Configuration
C6 S
C8 S
C9 R
C10 S
C11 S
C13 S
C14 S
C16 R

Conformation of the Steroid Nucleus

The conformation of the steroid nucleus is relatively rigid and planar due to the trans-fusion of the B/C and C/D rings. This rigidity is essential for proper binding to the glucocorticoid receptor.

Ring A: Due to the presence of the C1-C2 and C4-C5 double bonds, Ring A adopts a flattened half-chair or boat conformation. This planarity influences the molecule's interaction with receptor sites.

Ring B and C: These six-membered rings typically adopt stable chair conformations. The trans-fusion between them locks the central part of the steroid backbone into a rigid, chair-chair structure, which prevents conformational flipping. libretexts.org

Ring D: The five-membered D-ring is not planar and generally adopts an envelope or a half-chair conformation. nih.gov Studies on related steroids show it can vary between a 13β-envelope and a 13β, 14α-half-chair form, depending on the substituents. nih.gov

Influence of Substituents on Molecular Conformation

The specific substitutions on the flumetasone pivalate backbone are not merely for chemical identity; they play a critical role in fine-tuning the molecule's shape, stability, and ultimately, its biological function.

Role of Fluorine Atoms at Positions 6 and 9

Flumetasone pivalate is a difluorinated corticosteroid, a modification known to significantly enhance anti-inflammatory potency.

6α-Fluorine: The addition of a second fluorine atom at the 6α position further potentiates the anti-inflammatory effects and reduces mineralocorticoid (salt-retaining) activity. mdpi.com This substituent occupies an equatorial position in the A-ring. Its presence can influence the planarity of the A-ring and sterically hinder metabolic deactivation of the molecule, thereby prolonging its active state. X-ray diffraction studies on closely related 6α,9α-difluoro steroids confirm the stereochemistry and the resulting conformation of the steroid backbone. nih.gov

Impact of the Methyl Group at Position 16

The presence of a methyl group at the 16α position is another key structural feature that distinguishes flumetasone.

This substitution serves primarily to eliminate mineralocorticoid activity, a common and undesirable side effect of earlier corticosteroids.

Conformationally, the 16α-methyl group projects below the plane of the D-ring. This steric bulk influences the conformation of the D-ring and, importantly, the orientation of the C17 side chain. nih.gov This altered orientation is thought to be a key factor in its favorable activity profile.

Conformational Effects of the Pivalate Ester at Position 21

The C17 side chain (-CO-CH₂-O-CO-C(CH₃)₃) plays a crucial role in the molecule's function. The terminal ester in flumetasone pivalate is a pivalate (trimethylacetate) group.

Esterification of the C21-hydroxyl group with the bulky, lipophilic pivalate moiety significantly increases the molecule's lipid solubility. researchgate.net This enhances its ability to penetrate the skin and cell membranes.

The C17 side chain itself is flexible, with several rotatable bonds. The large pivalate group can sterically interact with the D-ring, influencing the preferred conformation of the side chain. This conformation is critical, as the side chain is directly involved in binding to and activating the glucocorticoid receptor. The specific orientation dictated by the pivalate ester can optimize these interactions, contributing to the compound's high potency.

Table 2: Summary of Compound Names Mentioned

Compound Name
Flumetasone Pivalate
Gonane
Pregnane

Theoretical Studies and Computational Modeling

Theoretical and computational chemistry offer powerful tools to understand the behavior of molecules at an atomic level. These methods are crucial for rational drug design and for understanding the relationship between a molecule's structure and its biological activity. However, specific applications of these methods to flumetasone pivalate are not widely published.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to determine the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its interactions with biological targets.

For a molecule like flumetasone pivalate, methods such as Density Functional Theory (DFT) would be suitable for investigating its electronic structure. Such calculations could provide insights into the effects of the difluorination on the steroid's electronic properties, which are believed to contribute to its enhanced glucocorticoid receptor affinity. However, specific studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential (MEP) maps for flumetasone pivalate are not found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Space Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like flumetasone pivalate, MD simulations would be invaluable for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.

Understanding the accessible conformations is crucial, as the biological activity of a drug is often dependent on its ability to adopt a specific shape to bind to its target receptor. An MD simulation of flumetasone pivalate would likely reveal the flexibility of the pivalate side chain and the puckering of the steroid rings. While general studies on corticosteroid dynamics exist, specific simulations detailing the conformational space of flumetasone pivalate, including data on dihedral angle distributions or root-mean-square deviation (RMSD) of its atomic positions over time, are not publicly available.

Structure-Energy Relationship Investigations

Investigations into the structure-energy relationship of a molecule aim to correlate its three-dimensional structure with its energetic stability. For flumetasone pivalate, this would involve calculating the relative energies of different conformers to identify the most stable, low-energy shapes.

This information is critical for understanding which conformations are most likely to be present under physiological conditions and thus available to interact with the glucocorticoid receptor. The fluorination at the 6α and 9α positions is known to influence the conformation of the steroid A and B rings, which in turn affects binding affinity. A detailed structure-energy relationship study would quantify these effects. Unfortunately, specific data tables or potential energy surface scans for flumetasone pivalate are not available in the scientific literature.

Mechanistic Studies of Flumetasone Pivalate at a Cellular/molecular Level Non Clinical

Fundamental Mechanisms of Action

The biological activity of Flumetasone Pivalate (B1233124) is primarily mediated through its action as a glucocorticoid receptor agonist. smolecule.comsmolecule.com

Glucocorticoid Receptor Agonism: Molecular Binding and Translocation

Flumetasone Pivalate acts as a glucocorticoid receptor (GR) agonist, mimicking the effects of endogenous cortisol. smolecule.com In the absence of glucocorticoids, the GR typically resides in the cytosol in an inactive state, complexed with heat shock proteins (HSPs) and immunophilins. google.com Upon binding of Flumetasone Pivalate to the GR, a conformational change occurs in the receptor, leading to the dissociation of bound HSPs. google.com This activation allows for the exposure of the nuclear translocation signal (NL1) and the DNA-binding domain of the GR. The activated GR complex then undergoes rapid translocation from the cytosol into the nucleus. google.com

Studies have shown that treatment with glucocorticoids can result in a rapid increase in nuclear GR. biologists.com For instance, treatment with 2 nM clobetasol, another glucocorticoid, led to a rapid increase in nuclear GR in BJ cells. biologists.com While this specific data is for clobetasol, it illustrates the general mechanism of nuclear translocation induced by glucocorticoid receptor agonists like Flumetasone Pivalate.

Regulation of Gene Expression: Nuclear Interactions and Transcriptional Modulation

Once inside the nucleus, the activated GR complex can regulate gene expression through two primary pathways: transactivation and transrepression. google.com The ligand-occupied GR, a member of the nuclear receptor superfamily of ligand-dependent transcription factors, can induce or repress the transcription of target genes.

In the nucleus, the activated GR typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. google.com This direct binding to DNA response elements is one way the GR modulates transcription. Various coactivator proteins, such as Glucocorticoid Receptor Interacting Protein (GRIP) and Steroid Receptor Coactivator 1 (SRC1), can interact with the active GR dimer, enhancing the assembly of other transcriptional machinery and orchestrating gene expression regulation.

Alternatively, the GR can repress gene expression by physically associating with other transcription factors, preventing their translocation into the nucleus or binding to the same DNA site, thereby abrogating the effect of the other transcription factor. google.com This mechanism, known as transrepression, often involves the repression of pro-inflammatory protein expression. google.com

The binding of the glucocorticoid-receptor complex to the nucleus causes a variety of genetic activation and repressions. drugbank.comfengchengroup.com While the specific genes modulated by Flumetasone Pivalate can vary depending on the cell type, the general principle involves altering normal protein transcription via mRNA synthesis. karger.com

Inhibition of Phospholipase A2 via Lipocortins

A key anti-inflammatory mechanism of corticosteroids, including Flumetasone Pivalate, is thought to involve the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively referred to as lipocortins (also known as Annexin A1). drugbank.comscientificlabs.co.ukfengchengroup.comkarger.comdrugcentral.orgsigmaaldrich.comchemicalbook.com

It is postulated that these lipocortin proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid (AA). drugbank.comscientificlabs.co.ukfengchengroup.comkarger.comdrugcentral.orgsigmaaldrich.comchemicalbook.com Arachidonic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2. drugcentral.orgfrontiersin.orgdovepress.com By inhibiting PLA2 activity through the induction of lipocortins, Flumetasone Pivalate effectively reduces the availability of arachidonic acid, thereby decreasing the subsequent production of pro-inflammatory mediators. smolecule.comsmolecule.com

Modulation of Pro-inflammatory Mediator Biosynthesis (e.g., prostaglandins, leukotrienes)

Flumetasone Pivalate modulates the biosynthesis of pro-inflammatory mediators, primarily by inhibiting the release of arachidonic acid through the lipocortin pathway described above. drugbank.comscientificlabs.co.ukfengchengroup.comdrugcentral.orgsigmaaldrich.comchemicalbook.com

Prostaglandins and leukotrienes are eicosanoids derived from arachidonic acid and play crucial roles in initiating and maintaining inflammation. frontiersin.orgdovepress.comarchivesofmedicalscience.com Prostaglandins are synthesized via the cyclooxygenase (COX) enzymes, while leukotrienes are synthesized by lipoxygenases (LOXs). frontiersin.orgdovepress.commdpi.com By reducing the availability of the arachidonic acid precursor, Flumetasone Pivalate decreases the synthesis of both prostaglandins and leukotrienes. drugbank.comscientificlabs.co.ukfengchengroup.comdrugcentral.orgsigmaaldrich.comchemicalbook.com

Specifically, the inhibition of arachidonic acid release leads to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes. smolecule.comsmolecule.com Glucocorticoids also modulate the synthesis and release of other chemical mediators of inflammation, including histamine, cytokines, complement, and platelet-activating factor (PAF). msdvetmanual.com They can also suppress the production of inducible nitric oxide synthase and chondrodestructive enzymes like collagenase. msdvetmanual.com

Cellular Response Pathways

Corticosteroids like Flumetasone Pivalate induce a range of cellular responses that contribute to their anti-inflammatory and immunosuppressive effects.

Effects on Lymphatic System Function (In Vitro/Ex Vivo)

Corticosteroids suppress the immune system, and this suppression is linked to effects on the lymphatic system. drugbank.comscientificlabs.co.ukfengchengroup.comsigmaaldrich.com These effects include a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia (a reduction in the number of lymphocytes in the blood), and interference with antigen-antibody binding. drugbank.comscientificlabs.co.ukfengchengroup.comsigmaaldrich.com

While specific in vitro or ex vivo data detailing the direct effects of Flumetasone Pivalate on isolated lymphatic system components were not extensively found in the search results, the general mechanism of corticosteroids suppressing lymphatic system function has been established. drugbank.comscientificlabs.co.ukfengchengroup.comsigmaaldrich.com Research methodologies utilizing in vitro tissue-engineered models and ex vivo culturing of tissues, such as meningeal layers, are employed to examine cellular and tissue-level changes in the lymphatic system in response to various agents, including chemotherapeutics. nih.gov These types of studies provide insights into how compounds can impact lymphatic function outside of a living organism. The broad immunosuppressive effects of corticosteroids mediated through the lymphatic system are a recognized cellular response pathway. drugbank.comscientificlabs.co.ukfengchengroup.comsigmaaldrich.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Flumetasone Pivalate443980

Data Tables

While the search results provided detailed descriptions of the mechanisms, specific quantitative data points (e.g., IC50 values for enzyme inhibition, fold changes in gene expression for specific genes, quantitative measures of lymphatic cell function in vitro/ex vivo) suitable for creating detailed data tables across all sections were not consistently available in the provided snippets. The information primarily described the qualitative nature of the interactions and effects.

However, the PubChem entry for Flumethasone (B526066) (the active moiety) does provide some quantitative data regarding receptor agonism:

ReceptorEC50 (nM)Cell LineHuman Receptor Expressed
Glucocorticoid Receptor0.26CV-1Yes
Mineralocorticoid Receptor0.494CV-1Yes

Source: ChemicalBook chemicalbook.com

This table illustrates the potency of Flumethasone (the active form released from Flumetasone Pivalate) as an agonist for both glucocorticoid and mineralocorticoid receptors in a specific cell line.

Impact on Immunoglobulin and Complement Concentrations (In Vitro/Ex Vivo)

Like other corticosteroids, Flumetasone pivalate functions as an immunosuppressant. wikipedia.orgchemicalbook.comdrugbank.com This immunosuppressive effect is partly mediated by a reduction in immunoglobulin and complement concentrations. wikipedia.orgchemicalbook.comdrugbank.com While the search results indicate this impact, specific in vitro or ex vivo data detailing the quantitative changes in immunoglobulin and complement levels upon exposure to Flumetasone pivalate were not extensively available. General mechanisms of corticosteroid-induced immunosuppression support these effects. wikipedia.orgchemicalbook.comdrugbank.com

Precipitation of Lymphocytopenia (In Vitro/Ex Vivo)

Corticosteroids, including Flumetasone pivalate, contribute to immunosuppression by lowering lymphocyte concentrations, a phenomenon referred to as lymphocytopenia. wikipedia.orgchemicalbook.comdrugbank.com This effect is part of the broader impact on the lymphatic system function decreased by these compounds. wikipedia.orgchemicalbook.comdrugbank.com Specific in vitro or ex vivo studies demonstrating the direct precipitation of lymphocytopenia by Flumetasone pivalate were not detailed in the provided search results, although the general mechanism for corticosteroids is established. wikipedia.orgchemicalbook.comdrugbank.com

Interference with Antigen-Antibody Binding (In Vitro/Ex Vivo)

Another mechanism contributing to the immunosuppressive properties of corticosteroids is their interference with antigen-antibody binding. wikipedia.orgchemicalbook.comdrugbank.com This disruption affects the immune response by hindering the formation of immune complexes necessary for clearing pathogens and other antigens. wikipedia.orgchemicalbook.comdrugbank.com While the principle is understood for corticosteroids generally, specific experimental data (in vitro/ex vivo) demonstrating this interference directly attributable to Flumetasone pivalate were not prominently featured in the search results. wikipedia.orgchemicalbook.comdrugbank.com

Molecular Basis of Selectivity (Theoretical)

The multiple effects of glucocorticoids, including Flumetasone pivalate, are attributed to a complex molecular mechanism involving binding to specific cytoplasmic receptors, primarily the glucocorticoid receptor (GR). pharmacyboardkenya.orgdrugbank.com Flumetasone pivalate acts as a glucocorticoid receptor agonist. smolecule.comchemicalbook.comdrugbank.com Upon binding to the GR, the complex translocates to the nucleus, where it modulates gene expression related to inflammation and immune response. smolecule.comdrugbank.com

Steric and Electronic Factors Governing Receptor Binding

The binding of corticosteroids to the glucocorticoid receptor is influenced by their specific chemical structure, including steric and electronic factors. The corticosteroid molecular skeleton contains a system of four rings (A to D). researchgate.net Substitutions on this core structure impact receptor binding affinity and potency. For instance, fluorination at the C9-position, present in Flumetasone pivalate, is known to increase the affinity of the steroid for the receptor and enhances glucocorticoid activity. researchgate.netdiva-portal.org The precise interplay of steric hindrance and electron distribution within the Flumetasone pivalate molecule dictates its specific binding characteristics and selectivity for the glucocorticoid receptor compared to other steroid receptors.

Structure-Activity Relationship Studies Based on Receptor Affinity

Structure-activity relationship (SAR) studies aim to correlate chemical structure with biological activity, including receptor affinity. While detailed SAR studies specifically focused on Flumetasone pivalate's receptor affinity were not extensively provided, general principles of corticosteroid SAR are applicable. Modifications to the corticosteroid structure, such as the introduction of fluorine atoms and the pivalate ester group, influence potency and duration of action. researchgate.net The pivalate ester group at the C21 position is introduced to increase lipophilicity, which can influence tissue penetration and metabolic stability. researchgate.net The difluorination in Flumetasone pivalate contributes to its moderately potent classification. axonmedchem.comdrugbank.com SAR studies on other compounds highlight how subtle structural changes can significantly alter ligand binding properties and receptor function. biomolther.orgacademicjournals.orgresearchgate.net

Ester Hydrolysis as a Mechanism for Active Metabolite Release

Flumetasone pivalate is a prodrug, meaning it is administered in an inactive form and must be converted in the body to its active metabolite to exert its pharmacological effects. wikipedia.orgresearchgate.netmsdvetmanual.com The primary mechanism for this activation is the hydrolysis of the ester bond at the C21 position. smolecule.comresearchgate.netmsdvetmanual.com This hydrolysis reaction, which occurs in the presence of water or biological fluids, cleaves the pivalate group, releasing the active moiety, Flumetasone. smolecule.comresearchgate.net This process is crucial for the drug's pharmacological activity, allowing the active form to interact with glucocorticoid receptors at the target site. smolecule.comresearchgate.net

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis is a significant pathway for the biotransformation of ester prodrugs like Flumetasone Pivalate within biological systems. researchgate.net This process involves metabolizing enzymes, primarily esterases, which cleave the ester bond, releasing the parent drug (flumetasone) and pivalic acid. smolecule.comresearchgate.net While specific detailed data on the enzymatic hydrolysis of Flumetasone Pivalate at a cellular level is not extensively detailed in the provided search results, the general principle for ester prodrugs is that enzymatic cleavage is a common mechanism for activation in vivo. researchgate.net The hydrolysis of ester moieties in prodrugs by various esterase enzymes has been observed for other compounds. researchgate.net

Chemical Hydrolysis in Model Systems

Chemical Reactivity, Degradation, and Stability of Flumetasone Pivalate

Hydrolytic Stability and Kinetics

Hydrolysis is a significant degradation pathway for ester-containing compounds like Flumetasone Pivalate (B1233124). This reaction involves the cleavage of the ester bond, typically resulting in the formation of the corresponding alcohol (Flumethasone) and carboxylic acid (pivalic acid) acgpubs.orguu.nl.

The general reaction is:

Flumetasone Pivalate + H₂O → Flumethasone (B526066) + Pivalic Acid

The rate of hydrolysis is influenced by several factors, including pH and the nature of the solvent system.

pH Dependence of Ester Hydrolysis

Ester hydrolysis is generally catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbon more susceptible to nucleophilic attack by water. In alkaline conditions, hydroxide (B78521) ions act as strong nucleophiles, attacking the carbonyl carbon. The rate of hydrolysis is typically minimal at a specific pH, often referred to as the pH of maximum stability, which is usually in the slightly acidic to neutral range for many esters. While specific quantitative data on the pH-rate profile for Flumetasone Pivalate hydrolysis is not extensively detailed in the available literature, studies on the stability of pharmaceutical compounds, including other corticosteroid esters, often indicate that hydrolysis is accelerated at extreme pH values (highly acidic or highly alkaline) researchgate.nethres.ca. Forced degradation studies involving acid and alkali hydrolysis are commonly performed to assess the hydrolytic lability of drug substances like Flumetasone Pivalate acgpubs.orghres.ca.

Influence of Solvent Systems on Degradation

Oxidative Degradation Pathways

Oxidative degradation involves the reaction of Flumetasone Pivalate with oxidizing agents, such as atmospheric oxygen, peroxides, or other reactive species. Corticosteroids, with their complex steroid ring structure and various functional groups (hydroxyls, ketones, double bonds), are susceptible to oxidation at different positions.

Identification of Oxidation Products

Specific oxidative degradation products of Flumetasone Pivalate are not extensively itemized in the provided search results. However, forced degradation studies using oxidizing agents like hydrogen peroxide are employed to assess the susceptibility of drug substances to oxidation and to generate degradation products for analytical method validation acgpubs.orghres.ca. Studies on related corticosteroids or impurities can offer insights. For example, an impurity of Fluorometholone Acetate with a conjugated diene system showed susceptibility to oxidation to form epoxides or other oxygenated derivatives . The steroid backbone of Flumetasone Pivalate contains sites potentially vulnerable to oxidation, including allylic carbons, hydroxyl groups, and the double bond in the A ring. Identification of these products typically involves advanced analytical techniques like HPLC-MS/MS researchgate.net.

Mechanisms of Oxidative Transformation

The mechanisms of oxidative transformation of steroids can involve radical pathways or direct reactions with oxidizing agents. Oxidation at allylic positions (carbons adjacent to double bonds) is common. Hydroxyl groups can be oxidized to ketones. The double bond in the A ring is also a potential site for epoxidation or other oxidative cleavage reactions. While a detailed, step-by-step mechanistic study specifically for Flumetasone Pivalate's oxidative degradation was not found, the general principles of steroid oxidation chemistry apply. The presence of fluorine atoms and the pivalate ester group can influence the reactivity of different sites on the molecule. Forced oxidation studies help in understanding these transformations and in developing stability-indicating analytical methods acgpubs.org.

Photochemical Stability and Degradation

Flumetasone Pivalate is known to be susceptible to photodegradation, particularly when exposed to ultraviolet (UV) light hres.ca. This process can lead to a loss of potency and the formation of photoproducts.

Studies on the photodegradation of Flumethasone, the active moiety of Flumetasone Pivalate, have shown instability under UVB light mdpi.comresearchgate.netresearchgate.net. Photoproducts identified for Flumethasone include lumi- and photolumi- derivatives mdpi.comresearchgate.net. These photoproducts are formed through complex photochemical rearrangements of the steroid structure upon absorption of UV energy.

Wavelength Dependence of Photodegradation

Photodegradation of corticosteroids, including flumethasone (the parent compound of Flumetasone Pivalate) and other related compounds like fluocinolone (B42009) acetonide, is influenced by the intensity and wavelength of light bsu.edu.egresearchgate.net. Studies have shown that flumethasone applied to pig skin was unstable when exposed to UVB light researchgate.net. Similarly, fluocinolone acetonide has been reported to be photolabile under UV-B light and, to a lesser extent, under UV-A light researchgate.net. This indicates a wavelength dependence in the photodegradation process of this class of compounds.

Photo-Induced Reaction Mechanisms

Photodegradation is typically mediated by free radicals bsu.edu.eg. Research on the photodegradation of flumethasone in solution and in pig skin identified photoproducts including lumi-, photolumi-, and andro-derivatives researchgate.net. These are the same types of photoproducts found in in vitro studies researchgate.net. Radical mechanisms appear to be involved in the photolysis of related corticosteroids, and reactive oxygen species may also play a role, particularly under UV-A irradiation researchgate.netresearchgate.net. Additionally, UV radiation has been shown to induce crosslinking between corticosteroids like flumethasone and proteins such as spectrin (B1175318) researchgate.net.

Thermal Stability and Decomposition

Formulation and Excipient Interactions (Chemical Stability)

The stability of Flumetasone Pivalate can be influenced by its interactions within pharmaceutical formulations, which are complex chemical matrices containing various excipients.

Chemical Compatibility with Preservatives (e.g., Phenoxyethanol)

Phenoxyethanol (B1677644) is a commonly used preservative in pharmaceutical and cosmetic formulations atamanchemicals.commdpi.com. Flumetasone Pivalate is present in formulations, such as creams and ear drops, that also contain phenoxyethanol as a non-medicinal ingredient mdpi.comhres.ca. Analytical methods have been developed and validated to simultaneously determine Flumetasone Pivalate and other active ingredients in the presence of phenoxyethanol, indicating that these components can coexist in a formulation without interfering with the analytical assessment of the active pharmaceutical ingredient mdpi.comcu.edu.egdergipark.org.trcu.edu.eg.

Stability in Complex Chemical Matrices

Flumetasone Pivalate has demonstrated stability within complex pharmaceutical matrices. For instance, excellent chemical stability of Flumetasone Pivalate incorporated in a gel formulation was confirmed over a period of 10 weeks nih.gov. Cream formulations containing Flumetasone Pivalate along with various excipients, including cetyl alcohol, cetyl palmitate, glycerin, petrolatum, phenoxyethanol, sodium lauryl sulfate, stearyl alcohol, and water, have specific storage recommendations (between 15-30 °C, protected from heat and freezing), suggesting stability within this matrix under these conditions hres.ca. The development of analytical methods for the determination of Flumetasone Pivalate in combined pharmaceutical creams and ear drops further implies its stability in these complex matrices for the intended shelf life and storage conditions mdpi.com.

Analytical Methodologies for Flumetasone Pivalate Research

Spectroscopic Analysis

Spectroscopic methods are fundamental in the analysis of flumetasone pivalate (B1233124), providing insights into its quantitative concentration, molecular structure, and exact mass.

Ultraviolet (UV) spectrophotometry offers a simple, rapid, and economical approach for the quantitative analysis of flumetasone pivalate. scirp.org Several UV-spectrophotometric platforms have been developed for its determination in combined formulations, demonstrating linearity over specific concentration ranges. nih.govtandfonline.com These methods, which include dual-wavelength, area under the curve, and bivariate techniques, are validated according to International Council for Harmonisation (ICH) guidelines for accuracy, precision, and selectivity. nih.govtandfonline.com Research involving the analysis of flumethasone (B526066) pivalate in combination with clioquinol (B1669181) has established a linear relationship over a concentration range of 3–42 µg/mL for flumethasone pivalate. nih.gov

ParameterReported ValueAssociated Compound
Linearity Range3–42 µg/mLFlumethasone Pivalate
Linearity Range1.5–8 µg/mLClioquinol

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques essential for the structural elucidation of molecules like flumethasone pivalate. mmu.ac.uk

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the molecule. arcjournals.org The technique works on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their bonds. arcjournals.orgslideshare.net By analyzing the absorption spectrum, specific bonds and functional groups, such as carbonyl (C=O), hydroxyl (O-H), and carbon-fluorine (C-F) bonds integral to the flumethasone pivalate structure, can be identified, thereby confirming its molecular framework. arcjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and the three-dimensional structure of a molecule. mmu.ac.ukhyphadiscovery.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the different chemical environments of the hydrogen and carbon atoms. For more complex structures, two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish correlations between neighboring atoms, allowing for the complete and unambiguous assignment of the chemical structure. mmu.ac.uknih.gov Given the presence of fluorine in flumethasone pivalate, ¹⁹F NMR can also be a valuable tool for structural analysis.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of flumethasone pivalate. arcjournals.orgnih.gov It provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. The molecular formula for flumethasone pivalate is C₂₇H₃₆F₂O₆, corresponding to a molecular weight of approximately 494.6 g/mol . nih.govmedkoo.com High-resolution mass spectrometry can determine the exact mass with high accuracy, confirming the elemental composition. medkoo.com

Experimental analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) has identified the precursor ion [M+H]⁺ at an m/z of 495.255. nih.gov Further fragmentation analysis (MS²) provides characteristic fragment ions that help in confirming the structure. nih.gov

PropertyValue
Molecular FormulaC₂₇H₃₆F₂O₆
Molecular Weight494.6 g/mol
Exact Mass494.24799519 Da
Precursor Ion (LC-MS)[M+H]⁺
Precursor m/z495.255

Chromatographic Separation Techniques

Chromatographic methods are essential for separating flumethasone pivalate from other active ingredients, preservatives, and impurities in a formulation, allowing for accurate identification and quantification.

Thin-Layer Chromatography (TLC) is a widely used technique for the qualitative analysis and purity assessment of pharmaceutical compounds. nih.goviaea.org For flumethasone pivalate, TLC methods have been developed to effectively separate it from other components. mdpi.comresearchgate.net A validated method uses silica (B1680970) gel aluminum plates F254 as the stationary phase with a mobile phase consisting of benzene, ethyl acetate, and formic acid. mdpi.comresearchgate.net This system allows for clear separation and identification based on the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mdpi.comresearchgate.net

ParameterDescription
Stationary PhaseSilica gel aluminum plates F254
Mobile PhaseBenzene:Ethyl Acetate:Formic Acid (5:5:0.2, by volume)
Detection Wavelength250 nm
Flumethasone Pivalate (FP) Rf0.74
Clioquinol (CL) Rf0.41

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier methods for the precise separation and quantification of flumethasone pivalate in multi-component pharmaceutical products. mdpi.comresearchgate.netnih.gov These techniques offer high resolution, sensitivity, and reproducibility. mdpi.com

An HPLC method has been reported for the simultaneous quantification of flumethasone pivalate and salicylic (B10762653) acid using a Calixarene stationary phase and an isocratic mobile phase of acetonitrile (B52724) and water. researchgate.net

A UHPLC method provides a faster analysis, completing the elution in under three minutes for the separation of flumethasone pivalate and clioquinol. mdpi.comresearchgate.net This method utilizes a C18 reversed-phase column with a mobile phase composed of a phosphate (B84403) buffer and acetonitrile. mdpi.comresearchgate.net UHPLC systems, with their smaller particle stationary phases, offer superior performance and speed compared to traditional HPLC. mdpi.commdpi.com

ParameterHPLC Method (with Salicylic Acid)UHPLC Method (with Clioquinol)
Stationary Phase/ColumnCalixarene stationary phaseReversed-phase Inertsil ODS 5 µm C18 (4.6 x 50 mm)
Mobile PhaseAcetonitrile:Water (70:30)Phosphate buffer (pH 3):Acetonitrile (35:65)
Flow Rate1 mL/minNot specified
DetectionUV at 240 nmPhotodiode Array (PDA) Detector
Retention Time (FP)Not specified1.8 minutes

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Electrochemical Methods

Electrochemical methods offer an alternative approach for the analysis of Flumetasone Pivalate, leveraging its electrochemical properties for quantification.

Potentiometric Techniques (e.g., Ion-Selective Electrodes for Fluorine-Containing Compounds)

Potentiometry involves the measurement of an electrical potential difference between two electrodes in an electrochemical cell. For fluorine-containing compounds like Flumetasone Pivalate, a fluoride (B91410) ion-selective electrode (ISE) can be utilized for its determination. epa.gov

The principle of this method involves the mineralization of the organic compound to release fluoride ions, which are then measured by the fluoride ISE. The potential of the ISE is proportional to the logarithm of the fluoride ion activity in the solution. To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is added to the samples and standards. epa.govresearchgate.net The TISAB maintains a constant ionic strength, adjusts the pH to an optimal range (typically 5-5.5), and contains a chelating agent to break down complexes that may form between fluoride ions and interfering polyvalent cations. epa.gov

Voltammetric Studies for Redox Behavior

Voltammetric techniques involve the application of a varying potential to an electrode and the measurement of the resulting current. These methods can provide information about the redox (reduction-oxidation) behavior of an electroactive compound like Flumetasone Pivalate and can be used for its quantification.

Research has been conducted on the development of sensitive voltammetric sensors for the determination of Flumetasone Pivalate. researcher.life Such studies investigate the oxidation and reduction peaks of the molecule at different electrode surfaces and under various experimental conditions (e.g., pH, supporting electrolyte). The peak current is proportional to the concentration of the analyte, forming the basis for its quantitative determination. These methods can be highly sensitive and offer a rapid and cost-effective alternative to chromatographic techniques. mdpi.com

Method Validation and Performance Characteristics (in Analytical Chemistry Research)

The validation of analytical methods is a critical requirement in scientific research to ensure the reliability and accuracy of the obtained results. wjarr.com The performance of analytical methods for Flumetasone Pivalate is evaluated according to guidelines established by the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.com Key validation parameters include:

Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. youtube.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. amsbiopharma.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. youtube.com

Table 3: Typical Performance Characteristics of a Validated HPLC Method for Flumetasone Pivalate

Parameter Typical Acceptance Criteria (ICH)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2%
Linearity (Correlation Coefficient, r²) ≥ 0.995
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Linearity and Calibration Range

Linearity in an analytical procedure signifies its capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. fishersci.combiorus.ae The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

Several studies have established the linearity for Flumetasone Pivalate analysis across different analytical platforms. For instance, novel UV-spectrophotometric methods, including dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods, have demonstrated linearity over a concentration range of 3–42 µg/mL for FP. tandfonline.comtandfonline.comnih.gov Another study involving spectrophotometric methods established a linear range of 3-45 µg/mL for FP. researchgate.net

In the realm of chromatography, a thin-layer chromatographic (TLC)-densitometric method showed a quantification range of 0.3–4 µ g/band . akjournals.com A separate, innovative TLC-densitometric approach reported a linear range of 2.00–12.00 µ g/band . mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have also been validated. An HPLC method demonstrated linearity in the concentration range of 5–50 µg/mL. akjournals.com A more recent UHPLC method established a linear range of 5.00–50.00 µg/mL for Flumetasone Pivalate. mdpi.comresearchgate.net

Analytical MethodLinearity and Calibration Range for Flumetasone PivalateReference
Novel UV-Spectrophotometric Platforms3–42 µg/mL tandfonline.comtandfonline.comnih.gov
Spectrophotometric Methods (RSM, RDSM, MCR)3-45 µg/mL researchgate.net
TLC-Densitometric0.3–4 µg/band akjournals.com
Innovative TLC-Densitometric2.00–12.00 µg/band mdpi.comresearchgate.net
HPLC5–50 µg/mL akjournals.com
UHPLC5.00–50.00 µg/mL mdpi.comresearchgate.net
Table 1. Established Linearity and Calibration Ranges for Flumetasone Pivalate Analysis.

Accuracy and Precision

Accuracy refers to the closeness of agreement between the value found and an accepted reference value, while precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. scioninstruments.com These parameters are critical for validating the reliability of an analytical method. akjournals.com

Validation studies for various analytical methods for Flumetasone Pivalate have confirmed their accuracy and precision to be within acceptable limits as per ICH guidelines. akjournals.comtandfonline.comnih.gov For a novel TLC-densitometric method, the accuracy, determined as mean ± standard deviation, was found to be 100.01 ± 0.91. The precision was evaluated at two levels: intraday precision (repeatability) and intermediate precision, with relative standard deviation (%RSD) values of ±0.42 and ±1.19, respectively. researchgate.net A corresponding UHPLC method showed an accuracy of 99.62 ± 0.77, with intraday and intermediate precision values of ±0.54 and ±1.05 %RSD, respectively. researchgate.net

ParameterTLC-Densitometric MethodUHPLC MethodReference
Accuracy (Mean ± SD) 100.01 ± 0.9199.62 ± 0.77 researchgate.net
Intraday Precision (%RSD) ±0.42±0.54 researchgate.net
Intermediate Precision (%RSD) ±1.19±1.05 researchgate.net
Table 2. Accuracy and Precision Data for Chromatographic Analysis of Flumetasone Pivalate.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Selectivity is a measure of how well the method can determine the analyte without interference from other substances in the sample. researchgate.net

The specificity and selectivity of analytical methods for Flumetasone Pivalate have been successfully demonstrated. In the development of novel UV-spectrophotometric platforms, the selectivity was assessed by analyzing various laboratory-prepared mixtures of FP and Clioquinol, yielding satisfactory results. tandfonline.com Similarly, other spectrophotometric methods were validated for specificity by analyzing synthetic mixtures of the drugs. researchgate.net

Chromatographic methods, by their nature, offer high specificity. A UHPLC method demonstrated clear separation of Flumetasone Pivalate from Clioquinol and the preservative phenoxyethanol (B1677644), with distinct retention times of 1.8 minutes for FP, 0.7 minutes for phenoxyethanol, and 2.8 minutes for Clioquinol, thus ensuring specificity. mdpi.comresearchgate.net A TLC-densitometric method also achieved effective separation, with a retention factor (Rf) of 0.74 for Flumetasone Pivalate, distinct from Clioquinol (Rf 0.41) and phenoxyethanol (Rf 0.61). researchgate.net

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

For Flumetasone Pivalate, these limits have been established for various analytical techniques. A study utilizing a TLC-densitometric method reported an LOD of 0.52 µ g/band and an LOQ of 1.57 µ g/band . researchgate.net An associated UHPLC method provided greater sensitivity, with an LOD of 1.52 µg/mL and an LOQ of 4.62 µg/mL (Note: the source table indicates a different LOQ value than a separate table in the same document; 4.62 is used for consistency with the detailed validation table). researchgate.net In a different analytical approach using liquid chromatography with tandem mass spectrometry (LC-MS/MS) for steroid analysis in water samples, the LOQ for various glucocorticoids was as low as 0.05 ng/L in treated wastewater, indicating the high sensitivity of this technique.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
TLC-Densitometric0.52 µg/band1.57 µg/band researchgate.net
UHPLC1.52 µg/mL4.62 µg/mL researchgate.net
Table 3. Limits of Detection and Quantification for Flumetasone Pivalate.

Development of Green Analytical Chemistry Approaches

Green analytical chemistry aims to develop methods that reduce or eliminate the use and generation of hazardous substances, making analytical procedures safer and more environmentally friendly. Key principles include minimizing solvent consumption and waste. tandfonline.com

Reduction of Solvent Consumption and Waste Generation

A significant focus in the development of new analytical methods for Flumetasone Pivalate has been on environmental sustainability. Novel UV-spectrophotometric platforms have been presented as rapid, green, and cost-effective alternatives to traditional chromatographic methods specifically because they lead to lower solvent consumption and waste generation. tandfonline.comnih.govtandfonline.com These methods avoid the extensive use of organic solvents often required for mobile phases in HPLC.

Similarly, advancements in liquid chromatography, such as UHPLC, contribute to greener analysis. A new UHPLC method for FP was noted for its rapidness, with an elution time of less than 4 minutes, and for using a smaller volume of acetonitrile compared to older HPLC methods, thereby reducing solvent waste. mdpi.com Although some greener solvents were tested as mobile phases in one study, they resulted in asymmetric peaks for the co-analyte, highlighting a challenge in developing fully green chromatographic methods without compromising analytical performance. mdpi.comresearchgate.net

Novel Spectrophotometric and Chromatographic Platforms

Research has introduced several innovative platforms for the analysis of Flumetasone Pivalate, often in combination with Clioquinol, to overcome challenges like severe spectral overlapping. tandfonline.com

Spectrophotometric Platforms: Five novel UV-spectrophotometric methods have been developed that rely on minimal mathematical manipulation and require no prior separation steps. These include:

Dual-wavelength method

First derivative ratio method

Fourier self-deconvolution (FSD) method

Area under the curve (AUC) method

Bivariate method tandfonline.comtandfonline.comnih.gov

These platforms are highlighted as being simple, cost-effective, and time-saving. tandfonline.com The FSD method, in particular, was noted for improving the determination sensitivity and enhancing the resolution of spectral data signals. tandfonline.comnih.gov

Chromatographic Platforms: Novel separation methods using thin-layer chromatography (TLC) and ultra-high-performance liquid chromatography (UHPLC) have been established for the concurrent analysis of Flumetasone Pivalate and Clioquinol, even in the presence of preservatives like phenoxyethanol. mdpi.comresearchgate.net

TLC-Densitometric Method: An innovative method utilized silica gel plates with a mobile phase of benzene, ethyl acetate, and formic acid (5:5:0.2, by volume) for optimal separation. mdpi.com

UHPLC Method: A new UHPLC method with a photodiode array (PDA) detector on a reversed-phase C18 column achieved a rapid elution time of under 3 minutes. mdpi.comresearchgate.net This UHPLC method provides a significant advantage in speed over previously reported HPLC methods. mdpi.com

Academic Research on Salicylic Acid in the Context of Losalen Formulation

Molecular Mechanisms of Salicylic (B10762653) Acid Action (Non-Clinical)

Research into salicylic acid's molecular mechanisms has revealed several pathways through which it exerts its effects, independent of clinical outcomes.

While acetylsalicylic acid (aspirin) is known for its direct and irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, by acetylation of a serine residue near the active site, the mechanism for salicylic acid itself is more nuanced wikidata.orgsigmaaldrich.com. Salicylic acid has been reported to directly and irreversibly inhibit COX-1 and COX-2, leading to a decrease in the conversion of arachidonic acid to prostaglandin (B15479496) and thromboxane (B8750289) precursors iiab.mewikidoc.orgnih.gov. However, some research indicates that salicylic acid has little to no inhibitory activity against purified COX-1 or COX-2 in vitro, suggesting that its effects on prostaglandin synthesis in intact cells may occur through mechanisms other than direct enzyme inhibition. Studies have proposed that salicylate (B1505791) may suppress COX-2 induction, thereby reducing the synthesis of pro-inflammatory prostaglandins (B1171923).

The inhibition of COX enzymes, whether direct or indirect, by salicylic acid leads to a decrease in the formation of prostaglandin and thromboxane precursors from arachidonic acid iiab.mewikidoc.orgnih.gov. Prostaglandins, such as PGE2, PGF2a, PGD2, and prostacyclin (PGI2), and thromboxane A2 (TXA2) are potent mediators involved in various physiological and pathological processes wikidata.org. By interfering with their synthesis, salicylic acid influences pathways related to inflammation and other cellular responses.

Salicylic acid has been shown to competitively inhibit the oxidation of uridine-5-diphosphoglucose (UDPG). This inhibition is competitive with nicotinamide (B372718) adenosine (B11128) dinucleotide (NAD) but non-competitive with UDPG itself iiab.mewikidoc.orgnih.gov. This interaction highlights salicylic acid's ability to interfere with specific enzymatic processes involving UDPG.

Academic research indicates that salicylic acid competitively inhibits the transfer of the glucuronyl group from uridine-5-phosphoglucuronic acid (UDPGA) to a phenolic acceptor iiab.mewikidoc.orgnih.gov. This inhibitory action affects glucuronidation, a significant metabolic pathway for many compounds, including hormones and drugs.

Chemical Interactions between Flumetasone Pivalate (B1233124) and Salicylic Acid

Research has also explored the chemical interactions between flumetasone pivalate and salicylic acid, particularly in the context of their co-formulation.

The chemical stability of flumetasone pivalate and salicylic acid in co-formulations is a critical aspect for ensuring the quality and efficacy of pharmaceutical products like Losalen. While specific detailed data tables on in vitro chemical stability from dedicated studies were not extensively available in the provided search results, the development of analytical methods for the simultaneous determination of flumetasone pivalate and salicylic acid in dosage forms, such as ointments, implicitly relies on the chemical stability of these compounds within the formulation for accurate quantification. Studies validating such analytical methods typically assess parameters like robustness, which evaluates the method's reliability under minor variations in experimental conditions, suggesting that the compounds must maintain a degree of stability within the matrix to allow for consistent measurement. The co-formulation of these two active pharmaceutical ingredients necessitates an understanding of any potential chemical interactions that could lead to degradation or altered potency over time.

Potential for Esterification or Transesterification Reactions

Salicylic acid, possessing both a carboxyl group and a hydroxyl group, is chemically capable of undergoing esterification reactions. The formation of esters involves the reaction between a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. A well-known example of salicylic acid esterification is its reaction with methanol (B129727) to form methyl salicylate uomustansiriyah.edu.iqresearchgate.netpreprints.org. This reaction, a type of Fischer esterification, is reversible and can be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts uomustansiriyah.edu.iq.

Within complex formulations, the potential for esterification exists if alcohols or other hydroxyl-containing compounds are present. While the primary components of this compound are Salicylic Acid and Flumethasone (B526066) pivalate, formulations often contain various excipients, including solvents and other functional ingredients, some of which might be alcohols. The interaction between the carboxyl group of salicylic acid and such alcohols could lead to the formation of salicylate esters.

Transesterification is another relevant reaction, involving the exchange of the organic group of an ester with the organic group of an alcohol. This process can occur in formulations containing esters and alcohols. Research indicates that transesterification reactions involving salicylates can take place in topical products formulated with vehicles based on alcohols, glycols, or glycol polymers. These reactions have the potential to impact the stability and delivery profiles of the active compounds within the formulation aston.ac.uk. The presence of ester linkages in other components of a formulation, such as potentially in Flumethasone pivalate (a pivalate ester), could also participate in transesterification reactions if suitable conditions and coreactants (like alcohols) are present.

Studies investigating the stability of salicylate esters, such as methyl salicylate, have shown they can undergo degradation, including hydrolysis aston.ac.ukpsu.edu. This highlights the dynamic chemical environment that can exist within formulations containing salicylic acid and its derivatives or potential reaction products. The balance between esterification, transesterification, and hydrolysis can influence the concentration and availability of free salicylic acid over time.

Synergistic or Antagonistic Chemical Effects

The chemical environment within a formulation can lead to synergistic or antagonistic effects between components, influencing their chemical stability, solubility, or activity. In the context of formulations containing salicylic acid, research has explored such interactions with various other substances.

Synergistic effects can occur when the combined chemical impact of components is greater than the sum of their individual effects. For instance, the inclusion of certain penetration enhancers in formulations with salicylic acid has demonstrated synergistic efficacy in enhancing skin penetration nih.gov. While this example relates to biological uptake, the synergy is rooted in the chemical interaction between the enhancer and the skin's barrier, potentially facilitated by or affecting the chemical state of salicylic acid.

Furthermore, the concept of chemical synergy in formulations is highlighted in the development of complex systems like slow-release formulations. A patent application describes a "supermolecule control slow-release salicylic acid formula" where multiple active ingredients are designed to work in synergy google.com. This suggests that the chemical properties and arrangement of different components can collectively contribute to desired characteristics, such as controlled release and enhanced efficacy. The interaction between salicylic acid and other components, such as polymers or encapsulation agents, can influence its solubility and release rate, representing a form of chemical synergy in achieving a functional outcome.

Conversely, antagonistic chemical effects can arise when components interact in a way that diminishes the activity or stability of one or more substances. While the search results did not provide specific examples of direct chemical antagonism between salicylic acid and other common formulation excipients leading to degradation within a this compound-like formulation, research in broader chemical or biological contexts illustrates the concept of antagonism involving salicylates. For example, studies have shown antagonism between salicylate and the cAMP signal in yeast cells, affecting cellular processes microbialcell.com. Another study explored the antagonism of a protein dimer by salicylic acid-based small molecules nih.gov. These examples, although not directly in a formulation matrix, demonstrate that salicylic acid can participate in interactions that counteract the effects of other molecules through specific chemical binding or signaling pathways.

In a formulation, potential chemical antagonism could hypothetically involve reactions that deactivate salicylic acid or other active ingredients, or interactions that reduce their solubility or availability. For instance, incompatible pH levels or the presence of reactive species could lead to the degradation of salicylic acid or other components. However, formulators typically aim to avoid such antagonistic chemical interactions through careful selection of excipients and control of manufacturing processes.

The interplay of components in a formulation containing salicylic acid can thus lead to a range of chemical effects, from facilitating desired properties through synergy to potential reductions in stability or activity if antagonistic interactions are not mitigated.

Alternative Chemical Entities: Metallosalen Complexes and Losalen Frameworks

Structure and Synthesis of Salen Ligands

Salen ligands are derived from the condensation of salicylaldehyde (B1680747) derivatives with diamines. The core structure provides a robust and flexible framework for coordinating metal ions, typically through two phenolic oxygen atoms and two imine nitrogen atoms.

N,N'-bis(salicylidene)ethane-1,2-diaminato Framework

The foundational Salen ligand, N,N'-bis(salicylidene)ethane-1,2-diamine (often abbreviated as H₂salen), is formed by the condensation reaction between two equivalents of salicylaldehyde and one equivalent of ethylenediamine (B42938) wikipedia.orgtaylorandfrancis.com. This reaction is typically acid-catalyzed and carried out under refluxing conditions, often in an alcoholic solvent like ethanol (B145695) medcraveonline.comtaylorandfrancis.com. The resulting ligand is a tetradentate species featuring an N₂O₂ donor set chemmethod.comresearchgate.net. The structure consists of two salicylidene (2-hydroxybenzylidene) units linked by an ethylenediamine bridge. The phenolic hydroxyl groups and the imine nitrogen atoms are the key coordination sites chemmethod.com. The metal-free Salen compound (H₂salen) contains two phenolic hydroxyl groups, and upon coordination to a metal ion, it typically exists as its conjugate base, the dianionic salen²⁻ ligand, resulting from the deprotonation of these hydroxyl groups wikipedia.org.

Functional Group Variations in Salen Ligands

The versatility of Salen ligands is significantly enhanced by the ability to introduce various functional groups onto the salicylaldehyde and/or the diamine components medcraveonline.com. Modifying the substituents on the aromatic rings of the salicylaldehyde or altering the bridge connecting the two imine nitrogen atoms allows for fine-tuning of the electronic and steric properties of the ligand medcraveonline.com. For instance, using substituted salicylaldehydes (e.g., those with electron-donating or electron-withdrawing groups) can influence the electron density at the coordination site, thereby affecting the properties and reactivity of the resulting metal complex medcraveonline.com. Similarly, employing different diamines (e.g., chiral diamines like 1,2-diaminocyclohexane) leads to the formation of chiral Salen ligands, which are crucial for asymmetric catalysis rsc.orgwikipedia.org. These functional group variations enable the design of tailored Salen ligands for specific applications, influencing factors such as solubility, stability, and catalytic activity taylorandfrancis.com.

Formation of Metallosalen Complexes

Metalthis compound complexes are coordination compounds formed by the interaction of Salen ligands with metal cations. The tetradentate nature of the salen²⁻ anion allows it to chelate to a metal center, forming stable complexes.

Coordination Chemistry of Transition Metals (e.g., Co, Mn, Al, Zn, Cu, Fe)

Salen ligands can coordinate with a wide range of transition metals, including cobalt (Co), manganese (Mn), aluminum (Al), zinc (Zn), copper (Cu), and iron (Fe) medcraveonline.comchemrxiv.orgresearchgate.netwikipedia.org. The metal ion typically coordinates to the two phenolic oxygen atoms and the two imine nitrogen atoms of the salen²⁻ ligand, forming an MN₂O₂ core wikipedia.orgmdpi.com. The coordination geometry around the metal center can vary depending on the metal, its oxidation state, and the presence of additional ligands. Common geometries include square planar, square pyramidal, and octahedral rsc.orgwikipedia.org.

For example, with d⁸ metal ions like Ni(II), Salen complexes often adopt a low-spin square planar geometry where the metal is in the plane formed by the N₂O₂ donor atoms wikipedia.orgmdpi.comwikipedia.org. Other metal–Salen complexes may accommodate additional ligands in the axial positions above and below the MN₂O₂ plane wikipedia.org. Complexes with one extra ligand, such as VO(salen), can exhibit a square pyramidal geometry, while those with two extra ligands, like Co(salen)Cl(py), may adopt an octahedral geometry wikipedia.org. The coordination of Salen to metal ions is influenced by the electronic properties of the donor atoms, with nitrogen atoms having a higher tendency to coordinate than oxygen atoms due to increased basicity medcraveonline.com. The stability of these complexes is attributed to the chelating effect of the tetradentate ligand researchgate.net.

Oxidation States and Ligand Field Effects

Salen ligands are capable of stabilizing metal ions in various oxidation states medcraveonline.comwikipedia.orgresearchgate.net. The phenolic oxygen atoms are considered hard donors and can stabilize higher oxidation states, while the imine nitrogen atoms are softer donors and tend to stabilize lower oxidation states medcraveonline.com. This ability to accommodate different oxidation states contributes to the diverse reactivity of Metalthis compound complexes.

The interaction between the metal d orbitals and the ligand orbitals leads to ligand field splitting, which significantly influences the electronic structure, magnetic properties, and reactivity of the complex vaia.com. The magnitude of this splitting is affected by the nature of the metal ion, its oxidation state, and the specific Salen ligand (including any functional group modifications) mdpi.comvaia.com. Metals with higher oxidation states generally exhibit greater attraction to the ligand's electrons, leading to larger d orbital splitting vaia.com. The ligand field effects play a crucial role in determining the spin state of the metal center and the electronic transitions that give rise to the complex's spectroscopic properties.

Catalytic Applications of Metalthis compound Complexes (excluding clinical)

Metalthis compound complexes are widely investigated and utilized as catalysts in a variety of non-clinical chemical transformations researchgate.netwikipedia.orgresearchgate.net. Their catalytic activity stems from the ability of the metal center, supported by the tunable Salen ligand framework, to activate substrates and facilitate reactions.

One significant area of application is in oxidation reactions, where Metalthis compound complexes, particularly those involving transition metals like cobalt and manganese, can act as oxygen carriers or activate oxidants wikipedia.orgwikiwand.commedcraveonline.com. For instance, cobalt(II) Salen complexes like salcomine (B1680745) are known for their ability to reversibly bind dioxygen wikipedia.orgwikiwand.comwikipedia.org.

Metalthis compound complexes, especially those derived from chiral Salen ligands, are prominent catalysts in asymmetric synthesis, enabling the production of enantiomerically enriched products researchgate.netwikipedia.org. Jacobsen's catalyst, a well-known manganese(III) Salen complex, is a classic example used in asymmetric epoxidation of alkenes wikipedia.org. Aluminum(III) Salen complexes have been employed as Lewis acid catalysts in stereoselective transformations, such as the addition of trimethylsilyl (B98337) cyanide to aldehydes nih.govmdpi.com.

Metalthis compound complexes also find use in other catalytic processes, including carbonylation reactions acs.org, hydrogenation, and various coupling reactions. The ability to modify the Salen ligand allows for the design of catalysts with improved activity, selectivity, and stability for specific catalytic applications taylorandfrancis.com. Furthermore, researchers are exploring the heterogenization of Metalthis compound complexes by immobilizing them on solid supports to facilitate separation and recycling of the catalyst researchgate.netacs.org.

Asymmetric Epoxidation of Olefins

Asymmetric epoxidation of olefins is a crucial reaction for synthesizing chiral epoxides, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and flavors. sciengine.comresearchgate.net Chiral metalthis compound complexes, particularly those involving manganese, have been extensively studied and proven to be effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. northwestern.eduscispace.comsciengine.comic.ac.uk These catalysts can achieve high enantioselectivities. researchgate.netresearchgate.net The mechanism often involves the transfer of an oxygen atom from an oxidant to the olefin, mediated by the metal center within the chiral salen framework. ic.ac.uk Studies have shown that the enantioselectivity can be influenced by the design of the chiral salen ligand and the reaction conditions. sciengine.comic.ac.uk

Data on asymmetric epoxidation catalyzed by metalthis compound complexes can include enantiomeric excess (ee) values and conversion rates for various olefin substrates. For instance, di-t-butyl substituted chiral manganese salen complexes have been shown to catalyze the asymmetric epoxidation of Z-olefins with good selectivities, although their performance can be poor for terminal, E-, or trisubstituted olefins. ic.ac.uk

Other Organic Transformations

Beyond asymmetric epoxidation, metalthis compound complexes and related frameworks have been applied as catalysts in a variety of other organic transformations. northwestern.eduscispace.comrsc.org These include asymmetric ring-opening reactions of epoxides and aziridines catalyzed by cobalt and chromium salen complexes, the enantioselective addition of alkynes to ketones catalyzed by zinc salen complexes, and the asymmetric oxidation of sulfides to sulfoxides catalyzed by titanium and vanadium salen complexes. scispace.com Metalthis compound MOFs have also been studied in reactions such as azidation and various oxidation reactions. rsc.org The versatility of metalthis compound complexes as catalysts in diverse reactions is attributed to the ability to tune the electronic and steric properties of the metal center and the ligand. tcichemicals.com

Integration into Porous Materials (e.g., Metal-Organic Frameworks - MOFs)

Integrating metalthis compound complexes into porous materials like MOFs offers advantages for heterogeneous catalysis, including ease of separation and potential for improved stability and recyclability compared to homogeneous catalysts. northwestern.edursc.orgyavuzlab.com MOFs are crystalline porous coordination polymers formed by the assembly of metal ions or clusters and organic ligands. frontiersin.orgchemmethod.com Their tunable porosity and functionality make them attractive supports for catalytic species. bohrium.comresearch.csiro.au

Synthesis of Metalthis compound-Containing MOFs

Several strategies exist for synthesizing metalthis compound-containing MOFs. One prominent approach involves the direct construction of the framework using a metalthis compound complex as a linker. northwestern.edursc.org This requires designing salen ligands with pendent binding groups, such as carboxylate or pyridyl groups, that can coordinate to the MOF's metal nodes. rsc.org Another strategy is post-synthesis modification, where a pre-synthesized MOF is treated to incorporate the metalthis compound unit. northwestern.edu For example, a MOF containing a suitable ligand can have its existing metal ions removed and then be remetalated with a different metal to form the desired metalthis compound center within the framework. northwestern.edu Multivariate MOFs (MTV-MOFs) incorporating multiple metalthis compound active sites have also been synthesized, demonstrating the potential for cooperative catalysis. rsc.orgresearchgate.net

Characterization of Active Sites within Frameworks

Characterizing the active sites within metalthis compound-containing porous materials is crucial for understanding their catalytic behavior and optimizing their performance. Techniques such as ICP-OES, MALDI-TOF MS, PXRD, and TGA can be used to confirm the presence and composition of the metalthis compound struts within the MOF structure. northwestern.edu Advanced characterization techniques, including atomic-resolution imaging and spectroscopic methods like 129Xe NMR spectroscopy, can provide insights into the local environment and distribution of active sites within the porous framework. bohrium.com Understanding the structure-function relationship at the atomic level is key to rational catalyst design. bohrium.comacs.org

Applications in Heterogeneous Catalysis and Separations

Metalthis compound-containing MOFs and other porous materials are explored for applications in heterogeneous catalysis and separations. northwestern.eduresearchgate.netrsc.orgresearchgate.net As heterogeneous catalysts, they offer advantages such as easy separation from the reaction mixture and potential for reuse. rsc.orgyavuzlab.com They have been applied in various catalytic reactions, including asymmetric epoxidation and other organic transformations, often showing comparable or improved performance compared to their homogeneous counterparts, along with minimal catalyst leaching. rsc.orgresearchgate.net The porous structure of the MOF can also influence catalytic activity by providing confined reaction environments and facilitating substrate diffusion. mdpi.comacs.org

Beyond catalysis, metalthis compound-containing porous materials can also be relevant for separation applications. The incorporation of specific metal complexes and the tunable pore structure of MOFs can lead to selective adsorption and separation of various molecules, including gases like CO2 or even enantiomers. northwestern.edumdpi.commdpi.comresearch.csiro.au For instance, a CuII(salen)-containing MOF has been reported for the separation of ethylene (B1197577) and acetylene. northwestern.edu Chiral MOFs, which can be synthesized from metalthis compound ligands, show promise for enantioselective separations. mdpi.comresearchgate.netscilit.com

Here is a data table summarizing some reported catalytic applications:

Catalyst TypeMetalApplicationKey Outcome / NoteSource
Chiral Metalthis compound ComplexesMnAsymmetric EpoxidationEffective for unfunctionalized olefins, high enantioselectivity possible. northwestern.eduscispace.comsciengine.comic.ac.uk
Metalthis compound ComplexesCo, CrAsymmetric Ring-OpeningCatalysis of epoxides and aziridines. scispace.com
Metalthis compound ComplexesZnEnantioselective Alkyne AdditionAddition to ketones. scispace.com
Metalthis compound ComplexesTi, VAsymmetric Sulfide OxidationOxidation to sulfoxides. scispace.com
Metalthis compound MOFsVariousEpoxidation, Azidation, OxidationHeterogeneous catalysis, ease of separation, potential for improved selectivity. rsc.org
CuII(salen)-containing MOFCuGas SeparationSeparation of ethylene and acetylene. northwestern.edu
Chiral Metalthis compound-based MOFsVariousAsymmetric Catalysis, SeparationPotential for enantioselective reactions and separations. mdpi.comresearchgate.netscilit.com

Future Research Directions and Unexplored Chemical Territories

Advanced Synthetic Methodologies for Flumetasone Pivalate (B1233124) and Derivatives

The synthesis of Flumetasone Pivalate typically involves the esterification of flumethasone (B526066) with pivalic acid or its derivatives under acidic conditions. smolecule.com This reaction often requires reflux conditions to facilitate the formation of the ester bond and remove water. smolecule.com Post-synthesis purification techniques such as recrystallization or chromatography are employed to achieve high purity. smolecule.com

Advanced synthetic methodologies could focus on developing more efficient, sustainable, and stereoselective routes. Research could explore alternative catalysts, milder reaction conditions, or continuous flow processes to improve yields and reduce the generation of byproducts. The synthesis of flumethasone itself, a key intermediate, is also an area where advanced chemical synthesis from early-stage starting materials is utilized. axplora.com Further research could investigate novel protecting group strategies or innovative fluorination methods to enhance the synthesis of flumetasone and its derivatives. For example, processes involving C3 protection, fluorination, and subsequent deprotection and fluorination steps have been explored for the preparation of flumethasone 21-acetate, a precursor to flumethasone. google.comgoogle.com

Deeper Understanding of Molecular Interactions with Novel Biological Targets (Non-Clinical)

While Flumetasone Pivalate is known to act as a glucocorticoid receptor agonist, influencing gene expression related to inflammation and immune response, a deeper non-clinical understanding of its interactions with a broader range of biological targets could reveal new insights into its molecular pharmacology. smolecule.commedsafe.govt.nz Research could utilize advanced biophysical techniques to study the binding kinetics and thermodynamics of Flumetasone Pivalate with various proteins and biomolecules beyond the primary glucocorticoid receptor. smolecule.com Exploring interactions with enzymes, transporters, or other receptor systems could uncover off-target effects or potential for repurposing the compound or its derivatives for other non-clinical applications. Computational approaches, such as molecular docking and dynamics simulations, could play a significant role in predicting and analyzing these interactions at the molecular level. patsnap.com

Development of Advanced Analytical Techniques for Complex Matrices (Non-Clinical)

Accurate and sensitive analytical techniques are crucial for the study of Flumetasone Pivalate in various complex matrices, particularly in non-clinical research settings. Current methods for the quantification of Flumetasone Pivalate include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC). patsnap.comresearchgate.net UV spectrophotometry, including techniques like dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods, has also been explored for the analysis of Flumetasone Pivalate in formulations. tandfonline.com

Future research in this area could focus on developing even more advanced techniques with higher sensitivity, selectivity, and faster analysis times. This is particularly important for analyzing Flumetasone Pivalate and its potential metabolites or degradation products in complex biological or environmental matrices. Techniques such as hyphenated methods (e.g., LC-MS/MS with enhanced sensitivity), microextraction techniques coupled with chromatography, or novel sensor technologies could be developed. patsnap.comresearchgate.net The development of methods for simultaneous quantification of Flumetasone Pivalate with other compounds in complex mixtures, such as in research formulations, remains an active area. researchgate.netmdpi.commdpi.com

Exploration of New Catalytic Properties of Metallosalen Structures

Salen ligands, formed from the condensation of salicylaldehyde (B1680747) and ethylenediamine (B42938), are tetradentate ligands known for their ability to coordinate with a wide range of metal ions, forming metalthis compound complexes. wikipedia.orgwikiwand.comtcichemicals.com These complexes are notable for their diverse catalytic performances and are used in various organic transformations. wikipedia.orgtcichemicals.comnih.gov The structural features of salen complexes, including the ethylene (B1197577) unit and the space between certain positions, contribute to their catalytic activity. tcichemicals.com

Future research can delve deeper into exploring novel catalytic properties of metalthis compound structures. This could involve synthesizing new salen ligands with modified structures to tune their electronic and steric properties, and then complexing them with different metals. Investigating their catalytic activity in new types of reactions, including asymmetric catalysis, oxidation, reduction, and polymerization, presents significant opportunities. tcichemicals.comnih.govresearchgate.netresearchgate.net The immobilization of metalthis compound complexes on solid supports or their incorporation into porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is also an area of interest to develop heterogeneous catalysts with enhanced stability and recyclability. nih.govresearchgate.netbohrium.com

Computational Design of "this compound"-Related Compounds with Tailored Chemical Reactivity

Computational chemistry and molecular modeling offer powerful tools for the design of new compounds with desired chemical reactivity. For "this compound"-related compounds, specifically Flumetasone Pivalate and its potential derivatives, computational approaches can be used to predict their molecular properties, reactivity, and interactions with other molecules. patsnap.comcore.ac.uk

Future research could leverage advanced computational techniques, such as quantitative structure-activity relationships (QSAR), density functional theory (DFT) calculations, and molecular dynamics simulations, to design novel Flumetasone Pivalate analogs with tailored chemical reactivity. This could involve modifying the steroid core, the pivalate ester group, or introducing new functional groups to alter properties like stability, solubility, or reactivity in specific chemical environments. Computational studies can help screen potential candidates before experimental synthesis, saving time and resources.

Environmental Implications of Flumetasone Pivalate Degradation Products

The environmental fate of pharmaceuticals, including corticosteroids like Flumetasone Pivalate, is an important area of research. Studies have indicated that some glucocorticoids can be persistent in the environment, and their removal by conventional wastewater treatment processes may be insufficient. researchgate.net Flumetasone Pivalate has been detected in wastewater treatment plant effluents and surface water. researchgate.net

Future research should focus on a comprehensive understanding of the environmental implications of Flumetasone Pivalate and its degradation products. This includes identifying and characterizing the various degradation pathways (e.g., hydrolysis, photolysis, biodegradation) under different environmental conditions (e.g., water, soil, sediment). aksci.comechemi.comlgcstandards.com Research is needed to assess the persistence, mobility, and potential toxicity of these degradation products to non-target organisms in aquatic and terrestrial ecosystems. aksci.comechemi.com Developing effective strategies for the removal or transformation of Flumetasone Pivalate and its persistent degradation products from the environment, such as advanced oxidation processes or bioremediation techniques, is a critical area for future investigation. aksci.comechemi.com

Q & A

How can researchers design a robust experimental protocol to investigate Losalen's molecular interactions while minimizing confounding variables?

To design a rigorous protocol, begin by defining clear objectives using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example, if studying this compound's binding affinity to a target protein, specify controls (e.g., solvent-only groups) and replicate experiments to account for variability . Integrate computational modeling (e.g., molecular docking) to predict interactions before wet-lab validation, reducing resource waste. Ensure statistical power analysis is conducted to determine sample size, aligning with guidelines for laboratory data collection .

What methodologies are effective for resolving contradictions in published data on this compound's pharmacokinetic properties?

Contradictions often arise from differences in experimental conditions (e.g., dosage, model organisms). Conduct a systematic meta-analysis to compare studies, noting variables like assay type (e.g., in vitro vs. in vivo), pH levels, or co-administered compounds. Use sensitivity analysis to identify which variables significantly affect outcomes . For instance, if Study A reports rapid metabolism in rodents but Study B shows delayed clearance in primates, explore species-specific cytochrome P450 enzyme activity as a factor .

How can researchers identify understudied aspects of this compound's mechanism of action using existing datasets?

What strategies ensure the validity of in silico predictions for this compound's off-target effects?

Validate computational predictions (e.g., molecular dynamics simulations) with orthogonal methods. For example, pair docking results with surface plasmon resonance (SPR) assays to confirm binding kinetics. Use cheminformatics tools to screen for structural motifs linked to off-target interactions (e.g., similarity ensemble approach). Document false-positive rates and adjust algorithms iteratively .

How should interdisciplinary teams structure collaborations to explore this compound's therapeutic potential in complex diseases?

Define roles using a skills matrix: chemists synthesize analogs, biologists test efficacy in disease models, and data scientists analyze multi-omics datasets. Establish shared protocols for data formatting (e.g., FAIR principles) and regular cross-team reviews to align hypotheses. For example, if this compound shows anti-inflammatory effects in vitro, coordinate with clinical researchers to design translational animal studies .

What criteria should guide the selection of analytical techniques for quantifying this compound in biological matrices?

Prioritize techniques based on sensitivity (e.g., LC-MS/MS for trace detection) and specificity (e.g., immunoassays for distinguishing this compound from metabolites). Validate methods using spiked matrices (e.g., plasma, tissue homogenates) and report limits of detection (LOD) and quantification (LOQ). Cross-validate with independent labs to ensure reproducibility .

How can researchers address ethical challenges in studies involving this compound's long-term toxicity?

Adopt the 3Rs framework (Replacement, Reduction, Refinement) for animal studies. Use organ-on-chip models to minimize in vivo testing. For human data, ensure anonymization and compliance with regulations like GDPR. Publish negative results transparently to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.